molecular formula C12H10ClNO3 B2599932 1-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 568551-28-0

1-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B2599932
CAS RN: 568551-28-0
M. Wt: 251.67
InChI Key: MLCLPRDEYYUNCY-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CMMPD) is a heterocyclic compound and a member of the pyrrole family. It has various applications in the field of scientific research due to its unique properties. CMMPD has been found to have a wide range of biochemical and physiological effects that can be used in a variety of laboratory experiments.

Scientific Research Applications

Photoluminescent Materials

1-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, a derivative of pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), is utilized in photoluminescent materials. A study detailed the synthesis of π-conjugated polymers and copolymers containing DPP units. These compounds exhibit strong photoluminescence, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD), have been explored as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness increases with concentration, and they operate as mixed-type inhibitors (Zarrouk et al., 2015).

Organic Electronics

The compound's derivatives are also significant in the field of organic electronics. Polymers containing the DPP chromophore in their main chain were synthesized and characterized for their luminescent properties. Their solubility and processability into thin films make them appropriate for electronic devices (Zhang & Tieke, 2008).

Chemical Synthesis and Reactions

The compound is used in the synthesis of various chemical structures. For example, N-hydroxy-N-(2-oxoalkyl)amides can be efficiently transformed into 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and related compounds, showcasing diverse chemical applications (Kulakov et al., 2021).

properties

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-5-9(10(17-2)6-8(7)13)14-11(15)3-4-12(14)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCLPRDEYYUNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

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